Tetrabutylammonium hydroxide 30-hydrate (CAS: 147741-30-8) is a specialized, crystalline semi-clathrate hydrate of the strong organic base tetrabutylammonium hydroxide (TBAH). Unlike standard inorganic bases, TBAH features a bulky, lipophilic tetrabutylammonium cation that enables it to function simultaneously as a powerful base and a highly effective phase-transfer catalyst (PTC) in biphasic organic syntheses. What distinguishes the 30-hydrate form from mainstream aqueous or methanolic TBAH solutions is its physical state: it is a stable solid at room temperature (melting point 26–30 °C) with an exact, fixed water stoichiometry (67.6% water by mass). This unique thermal and structural profile allows it to be weighed precisely for exact dosing, and when heated above its melting point, it transitions into a self-contained, highly basic molten reaction medium utilized in advanced biomass valorization and green chemistry workflows .
Substituting Tetrabutylammonium hydroxide 30-hydrate with generic alternatives compromises both stoichiometric precision and reaction kinetics. Replacing it with standard 40% or 55% aqueous TBAH solutions introduces significant process variability, as these liquid formulations are prone to water evaporation and concentration drift, requiring constant retitration to ensure accurate base dosing. Conversely, substituting it with a two-component system—such as aqueous sodium hydroxide combined with tetrabutylammonium bromide (TBAB)—fails in sensitive phase-transfer applications because the bromide ion aggressively competes with the hydroxide ion for extraction into the organic phase, severely retarding the deprotonation rate. Furthermore, standard inorganic bases completely lack the lipophilic cation necessary to solubilize organic substrates or prevent repolymerization in high-temperature depolymerization workflows, making the 30-hydrate functionally non-interchangeable .
When utilized as a molten reaction medium at 120 °C, Tetrabutylammonium hydroxide 30-hydrate acts as an ionic liquid/aqueous system with a fixed hydroxide concentration (1.25 mol/L). Compared to aqueous NaOH at the identical OH- concentration, the molten 30-hydrate dramatically suppresses repolymerization and enhances the solubility of intermediates. This results in a total yield of 16.3–22.5 wt% for low-molecular-weight phenolic monomers (such as vanillin), whereas the NaOH baseline yields less than 5 wt% [1].
| Evidence Dimension | Yield of low-molecular-weight phenolic monomers |
| Target Compound Data | 16.3–22.5 wt% yield (in molten TBAH 30-hydrate) |
| Comparator Or Baseline | < 5.0 wt% yield (in aqueous NaOH) |
| Quantified Difference | > 3x to 4x increase in monomer yield |
| Conditions | Aerobic degradation of lignin at 120 °C for 43–70 hours at 1.25 mol/L OH- concentration |
Procuring the 30-hydrate enables its use as a highly selective, self-contained molten reaction medium for biomass valorization that standard inorganic bases cannot replicate.
Standard commercial forms of TBAH are 40% or 55% aqueous solutions, which are susceptible to water evaporation, resulting in concentration drift and requiring frequent retitration before use. In contrast, TBAH 30-hydrate is a stable semi-clathrate crystalline solid at room temperature (melting point 26–30 °C) with an exact, fixed stoichiometry of 30 water molecules per TBAH molecule (67.6% water by mass). This allows chemists to weigh the solid precisely, delivering exact molar equivalents of both the organic base and water without the handling challenges of caustic, viscous liquids[1].
| Evidence Dimension | Stoichiometric stability and physical state at 20 °C |
| Target Compound Data | Weighable crystalline solid with fixed 1:30 molar ratio |
| Comparator Or Baseline | 40-55% aqueous solutions subject to evaporative titer drift |
| Quantified Difference | Eliminates the need for pre-reaction titration |
| Conditions | Standard laboratory storage and ambient weighing conditions |
Allows for exact, reproducible dosing of base and water equivalents, which is critical for moisture-sensitive syntheses and strict analytical workflows.
In biphasic strong-base reactions, chemists often use a two-component system comprising aqueous NaOH and a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB). However, the tetrabutylammonium cation has an affinity for bromide that is approximately 3,000 times higher than for hydroxide, which severely hinders the extraction of the reactive hydroxide ion into the organic phase. Procuring TBAH 30-hydrate provides a single-component, halide-free source of both the lipophilic cation and the basic anion, bypassing this competitive halide extraction and significantly accelerating deprotonation rates in demanding alkylations [1].
| Evidence Dimension | Hydroxide extraction efficiency into organic phase |
| Target Compound Data | Unhindered hydroxide transfer (halide-free single component) |
| Comparator Or Baseline | TBAB + NaOH (two-component system) |
| Quantified Difference | Avoids the ~3,000-fold competitive binding preference of Bu4N+ for Br- over OH- |
| Conditions | Biphasic liquid-liquid phase-transfer catalyzed deprotonation/alkylation |
Simplifies procurement by replacing two reagents with one while eliminating halide-induced mass transfer bottlenecks in biphasic manufacturing processes.
TBAH 30-hydrate is a highly effective choice for biphasic alkylations and etherifications (e.g., Williamson ether synthesis) where halide competition must be avoided. By providing a single-component, halide-free source of both the phase-transfer cation and the hydroxide base, it maximizes the extraction of hydroxide into the organic phase, accelerating reaction kinetics compared to traditional TBAB/NaOH systems [1].
Due to its low melting point, the 30-hydrate can be utilized as a self-contained molten reaction medium at elevated temperatures (e.g., 120 °C). In this state, it acts as a highly selective solvent and base that prevents the repolymerization of phenolic monomers, making it a critical reagent for scaling up the production of high-value chemicals like vanillin from raw lignin [2].
In analytical chemistry and moisture-sensitive formulations where the exact molar equivalents of base and water must be strictly controlled, the crystalline nature of the 30-hydrate allows for precise gravimetric dosing. This eliminates the concentration drift and retitration requirements associated with standard 40% aqueous TBAH solutions [3].
Corrosive